An In-depth Technical Guide to the Basic Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride
An In-depth Technical Guide to the Basic Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a methyl propanoate side chain, makes it a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and biological activity, with a focus on its role as a potential acetylcholinesterase inhibitor. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided for key analytical procedures.
Chemical and Physical Properties
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride
| Property | Value | Reference |
| CAS Number | 167414-87-1 | [2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.7 g/mol | [2] |
| IUPAC Name | methyl 3-(piperidin-4-yl)propanoate;hydrochloride | [3] |
| Canonical SMILES | COC(=O)CCC1CCNCC1.Cl | |
| Physical State | Solid (Not available) | [3] |
| Melting Point | Not available | [3] |
| pKa (predicted) | 9.8 - 10.2 (for similar piperidine nitrogens) | [1] |
| Solubility | High in polar protic solvents (water, methanol, ethanol); Moderate in polar aprotic solvents (DMSO, DMF); Very low in non-polar solvents (hexane, toluene) | [1] |
| Purity Specification | > 95% | [2] |
Synthesis
The synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride is typically achieved through a Michael addition (conjugate addition) reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.
Synthetic Workflow
The general workflow for the synthesis involves the reaction of a piperidine derivative with an acrylate ester, followed by the formation of the hydrochloride salt. A common starting material is 4-piperidone, which is first converted to the free base from its hydrochloride salt.
Caption: Synthesis workflow for Methyl 3-(piperidin-4-yl)propanoate hydrochloride.
Experimental Protocol: Synthesis via Michael Addition
This protocol describes a representative method for the synthesis of Methyl 3-(piperidin-4-yl)propanoate hydrochloride.
Materials:
-
4-Piperidone monohydrate hydrochloride
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Methyl acrylate
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Potassium carbonate (or other suitable base)
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Methanol (or other suitable solvent)
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Hydrochloric acid (ethanolic or methanolic solution)
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Preparation of the Free Base (if starting from hydrochloride salt): In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride in water. Add a suitable base (e.g., potassium carbonate) until the solution is basic (pH > 10). Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-piperidone.
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Michael Addition: To a solution of 4-piperidone (1 equivalent) in a suitable solvent such as methanol, add methyl acrylate (1.1-1.5 equivalents). Add a catalytic amount of a base (e.g., potassium carbonate). Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification of the Intermediate: Once the reaction is complete, filter off any solids. Concentrate the filtrate under reduced pressure. The resulting crude intermediate, Methyl 3-(4-oxopiperidin-1-yl)propanoate, can be purified by column chromatography on silica gel if necessary.
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Reduction of the Ketone (example): The keto group of the intermediate can be reduced to a methylene group through various methods, such as a Wolff-Kishner or Clemmensen reduction, to yield the piperidine ring. Alternatively, and more commonly for this specific target, the synthesis would start from a pre-functionalized piperidine.
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Alternative Starting Material: A more direct route involves the Michael addition of a piperidine already containing the desired 4-yl substitution pattern with methyl acrylate.
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Hydrochloride Salt Formation: Dissolve the purified free base of Methyl 3-(piperidin-4-yl)propanoate in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an alcohol (e.g., ethanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation of the Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Methyl 3-(piperidin-4-yl)propanoate hydrochloride.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Key expected spectral features are summarized in Table 2.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the aliphatic protons of the propanoate chain, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the propanoate chain and the piperidine ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic), a strong C=O stretching (ester), and C-O stretching. |
| Mass Spectrometry (m/z) | The mass spectrum is expected to show the molecular ion peak corresponding to the free base, as well as characteristic fragmentation patterns.[4] |
Biological Activity
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is investigated for its potential as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Mechanism of Action: Acetylcholinesterase Inhibition
The proposed mechanism involves the binding of the piperidine-containing ligand to the active site of the acetylcholinesterase enzyme, thereby preventing the hydrolysis of acetylcholine.
Caption: Proposed mechanism of acetylcholinesterase inhibition.
Quantitative Data on Biological Activity
Experimental Protocols
Detailed methodologies for determining the key physicochemical and biological properties are provided below.
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the compound is 50% ionized.
Procedure:
-
Prepare a standard solution of Methyl 3-(piperidin-4-yl)propanoate hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Determination of Solubility
Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and measuring the concentration of the dissolved compound after equilibrium has been reached.
Procedure:
-
Add an excess amount of Methyl 3-(piperidin-4-yl)propanoate hydrochloride to a series of vials containing different solvents (e.g., water, methanol, ethanol, DMSO).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. The substrate, acetylthiocholine, is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Procedure:
-
Prepare a stock solution of Methyl 3-(piperidin-4-yl)propanoate hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
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Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
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Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.
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The rate of the reaction is proportional to the AChE activity.
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Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key synthetic intermediate with potential applications in the development of acetylcholinesterase inhibitors. This guide has provided a detailed overview of its fundamental properties, including a lack of specific publicly available quantitative data for some parameters, which highlights the need for further experimental characterization. The provided synthesis workflow and experimental protocols offer a solid foundation for researchers working with this compound. Future studies should focus on determining its precise physicochemical properties and thoroughly evaluating its biological activity to fully elucidate its therapeutic potential.
References
- 1. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]
- 2. 167414-87-1 Methyl 3-(piperidin-4-yl)propanoate hydrochloride AKSci 9201BB [aksci.com]
- 3. aksci.com [aksci.com]
- 4. PubChemLite - Methyl 3-(piperidin-4-yl)propanoate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
